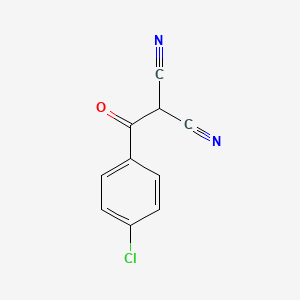
p-Chlorobenzoylmalononitrile
Vue d'ensemble
Description
P-Chlorobenzoylmalononitrile, also known as 2-Chlorobenzalmalononitrile, is a chemical compound with the formula C10H5ClN2. It has a molecular weight of 188.613 . It is also known by other names such as CS, Propanedinitrile, Malononitrile, β,β-Dicyano-o-chlorostyrene, and others .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves complex chemical reactions. For instance, the synthesis of the manganese(III) complex of 5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin involves the reaction of the 5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin with manganese(II) chloride in dimethylformamide (DMF) and pyridine at 153 °C . Another example is the one-pot synthesis of anilines and nitrosobenzenes from phenols using an ipso-oxidative aromatic substitution (iSOAr) process .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C10H5ClN2/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-5H . This structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The analysis of chemical reactions involving this compound or similar compounds can be complex. For instance, the study of synthetic reaction mechanisms, enabling the design of new catalysts and methods, often involves monitoring reactive intermediates with short life-times . Another approach involves the use of electroanalytical tools to investigate redox-active intermediates .Applications De Recherche Scientifique
1. Physical, Thermal, and Spectroscopic Properties
Research has explored the impact of biofield energy treatment on p-Chlorobenzoylmalononitrile (p-CBN), focusing on its physical, thermal, and spectroscopic properties. The study found significant alterations in these properties, indicating potential for more efficient use as a chemical intermediate. Key findings include an increase in crystallite size and a decrease in surface area, suggesting altered physical characteristics. The thermal stability of treated p-CBN also appeared to increase, which could enhance its utility in various applications (Trivedi et al., 2015).
2. Applications in Nano-Technology
Research on nano-silicon dioxide has demonstrated its potential to mitigate adverse effects of salt stress in plants, highlighting the role of nanotechnology in agricultural science. This could be linked to the broader applications of p-CBN in nanotechnology, especially considering its use in the synthesis of complex chemicals and materials. The study showed that nano-silicon dioxide enhances plant germination and growth, indicating that p-CBN could play a role in the development of novel agricultural technologies (Siddiqui et al., 2014).
3. Chemical Synthesis and Organic Applications
This compound is a key intermediate in organic synthesis, particularly in the production of various chemicals. For instance, research has investigated the preparation of p-chlorobenzonitrile through the ammoxidation of p-chlorotoluene. This process revealed the efficient conversion and high purity of the resulting compound, highlighting its importance in organic synthesis. The study's findings underscore the potential of p-CBN in manufacturing high-purity chemical intermediates, which could be pivotal in the pharmaceutical and chemical industries (Xie Guang, 2000).
4. Role in Antifungal Activity and Biocontrol
The production of antifungal compounds by certain bacteria, including those related to p-CBN, plays a significant role in biocontrol. This is particularly evident in the context of agriculture, where these compounds can protect plants from soil-borne fungal pathogens. The study of Pseudomonas biocontrol bacteria, for instance, demonstrates the diverse array of potent antifungal metabolites, which includes compounds related to p-CBN. This research highlights the potential of p-CBN in developing natural, environmentally friendly methods for plant protection and pest management (Ligon et al., 2000).
Safety and Hazards
Orientations Futures
The future directions for research on p-Chlorobenzoylmalononitrile or similar compounds could involve the development of new synthetic processes , the exploration of novel applications in medicine, electronics, agriculture, and food production , and the advancement of controlled drug delivery systems .
Propriétés
IUPAC Name |
2-(4-chlorobenzoyl)propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O/c11-9-3-1-7(2-4-9)10(14)8(5-12)6-13/h1-4,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZXWNWJIIYHGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(C#N)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-(Cyclopropanecarbonyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B3328374.png)

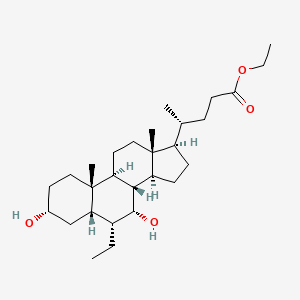

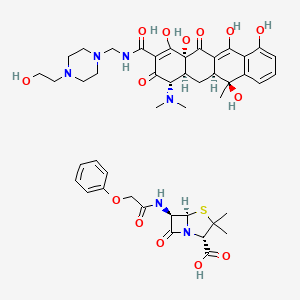
![8'-chloro-5'-hydroxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B3328413.png)

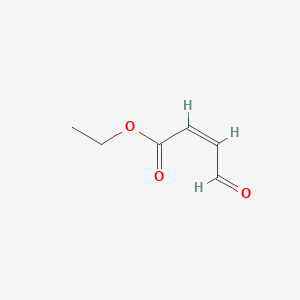
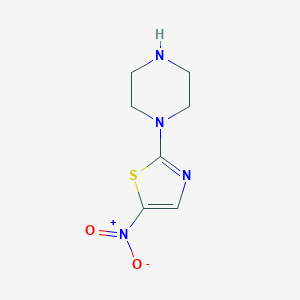


![4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(2-(methylamino)ethyl)benzenesulfonamide](/img/structure/B3328463.png)